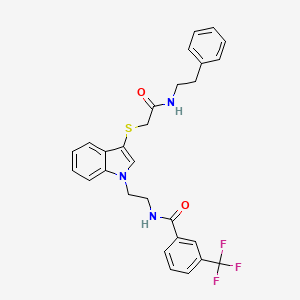
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C28H26F3N3O2S and its molecular weight is 525.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines an indole moiety , a benzamide group , and a thioether bridge . Its molecular formula is C28H26F3N3O2S, with a molecular weight of approximately 525.59 g/mol . The presence of the indole core is particularly noteworthy due to its association with various pharmacological activities, including anticancer and neuroprotective effects.
The biological activity of this compound is likely multifaceted:
- Molecular Targets : The compound may interact with specific proteins or enzymes, altering their activity and affecting cellular functions.
- Pathways Involved : It could modulate signaling pathways related to cell growth, apoptosis, and neurotransmission .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, Mannich bases, which share structural characteristics, have shown antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Mannich Bases | HeLa | <10 | DNA Interference |
| Mannich Bases | HepG2 | 8.2 - 32.1 | Topoisomerase I Inhibition |
| Mannich Bases | A549 | <10 | Apoptosis Induction |
Neuroprotective Effects
The indole structure is known for its neuroprotective properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : A study demonstrated that a series of Mannich bases exhibited cytotoxicity against murine cancer cells MAC13 and MAC16, indicating the potential for developing new anticancer agents .
- Mechanistic Insights : Research has shown that certain Mannich bases can interfere with essential cellular mechanisms by alkylating thiols on enzymes or proteins, disrupting mitochondrial function, or promoting ATP leakage .
Eigenschaften
IUPAC Name |
N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O2S/c29-28(30,31)22-10-6-9-21(17-22)27(36)33-15-16-34-18-25(23-11-4-5-12-24(23)34)37-19-26(35)32-14-13-20-7-2-1-3-8-20/h1-12,17-18H,13-16,19H2,(H,32,35)(H,33,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGDCMJCXMLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














